
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofurazan ring, a morpholinoethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- typically involves multiple steps. One common method starts with the nitration of benzofurazan to introduce the nitro group. This is followed by the introduction of the morpholinoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted benzofurazan compounds.
Scientific Research Applications
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The morpholinoethyl group enhances its solubility and bioavailability, allowing it to effectively reach and interact with its targets. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- include other benzofurazan derivatives with different substituents, such as:
- Benzofurazan, 4-amino-7-nitro-
- Benzofurazan, 4-((2-dimethylaminoethyl)amino)-7-nitro-
- Benzofurazan, 4-((2-piperidinoethyl)amino)-7-nitro-
Uniqueness
What sets Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- apart is its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the morpholinoethyl group enhances its solubility and reactivity, making it particularly useful in various applications. Additionally, the nitro group provides a site for further chemical modifications, expanding its versatility in research and industrial applications.
Properties
CAS No. |
65427-71-6 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H15N5O4/c18-17(19)10-2-1-9(11-12(10)15-21-14-11)13-3-4-16-5-7-20-8-6-16/h1-2,13H,3-8H2 |
InChI Key |
JTXDLKQJNMCRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14494236.png)
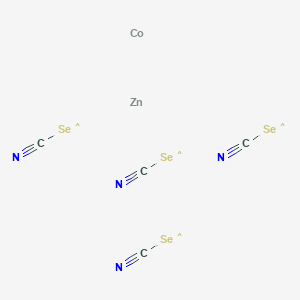
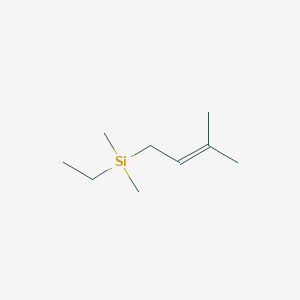
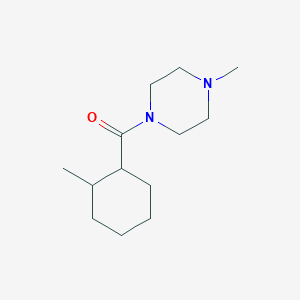
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
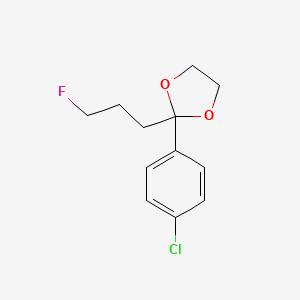

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

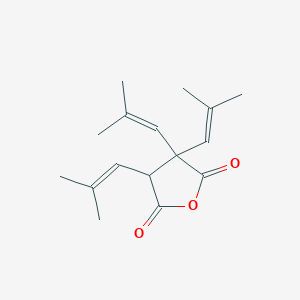
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
